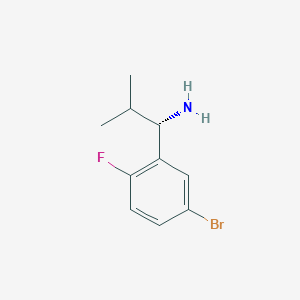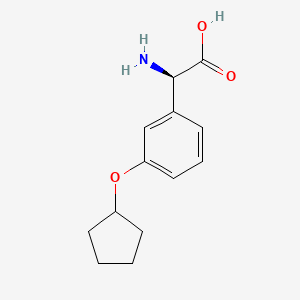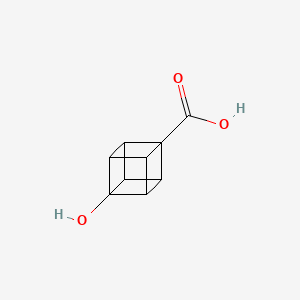
1-Hydroxy-cubane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-cubane-4-carboxylic acid is a unique organic compound characterized by its cubane structure, which consists of eight carbon atoms arranged in a cubic configuration. This highly strained and rigid structure makes it an interesting subject of study in various fields of chemistry and materials science.
Métodos De Preparación
The synthesis of 1-Hydroxy-cubane-4-carboxylic acid typically involves multiple steps, starting from simpler cubane derivatives. One common method involves the functionalization of cubane carboxylic acids. For example, the Hofer–Moest reaction under flow conditions has been used to convert cubane carboxylic acids to alkoxy cubanes . This method involves oxidative decarboxylative ether formation, which is compatible with other oxidizable functional groups and allows for straightforward upscaling. Additionally, photolysis of 1,4-diiodocubane in methanol has been reported to yield methoxycubanes .
Análisis De Reacciones Químicas
1-Hydroxy-cubane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The hydroxyl and carboxyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents
Aplicaciones Científicas De Investigación
1-Hydroxy-cubane-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The cubane structure serves as a bioisostere for benzene rings, potentially leading to improved physical and biological properties in drug design.
Materials Science: The rigid and strained structure of cubane derivatives makes them useful as non-aromatic rigid spacers in organic materials and polymers.
Electrochemistry: The compound has been studied for its electrochemical properties, including its use in oxidative decarboxylative ether formation.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-cubane-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to fit into specific binding sites in biological molecules, potentially leading to altered biological activity. For example, substituting a phenyl ring with a cubyl unit can lead to improved physical and biological properties . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-Hydroxy-cubane-4-carboxylic acid can be compared with other similar compounds, such as:
Cubane-1,4-dicarboxylic acid: Another cubane derivative with carboxylic acid groups at the 1 and 4 positions.
4-Methoxycarbonylcubanecarboxylic acid: A cubane derivative with a methoxycarbonyl group.
Bicyclo[1.1.1]pentane derivatives: These compounds share a similar strained and rigid structure but differ in their specific chemical properties and applications
Propiedades
Fórmula molecular |
C9H8O3 |
|---|---|
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
4-hydroxycubane-1-carboxylic acid |
InChI |
InChI=1S/C9H8O3/c10-7(11)8-1-4-2(8)6-3(8)5(1)9(4,6)12/h1-6,12H,(H,10,11) |
Clave InChI |
FONDOVWTJIBTOQ-UHFFFAOYSA-N |
SMILES canónico |
C12C3C4C1(C5C2C3(C45)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methyl-[1,3]dioxolo[4,5-g]quinazoline](/img/structure/B13032961.png)
![6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-N-[(3S)-pyrrolidin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B13032962.png)
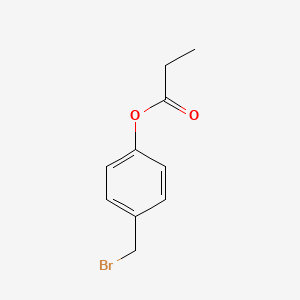
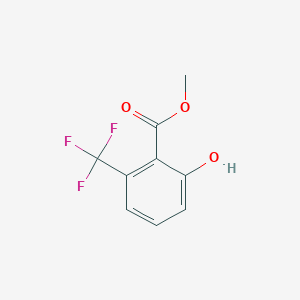
![ethyl 2,2-difluoro-2-[(2R,3R,4S,5R,6R)-2-hydroxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]acetate](/img/structure/B13032985.png)
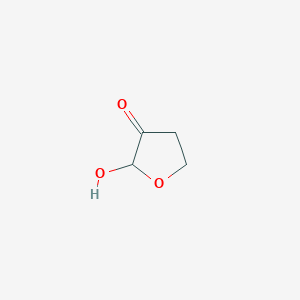

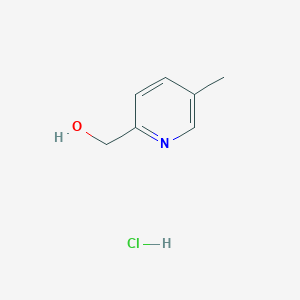
![(3S)-6-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13033006.png)


